Methyl 3-(methylcarbamoyl)benzoate
Overview
Description
“Methyl 3-(methylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 23668-00-0 and a molecular weight of 193.2 . Its IUPAC name is methyl 3-[(methylamino)carbonyl]benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H11NO3 . The InChI code for this compound is 1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, similar compounds like methyl benzoate can undergo reactions such as nitration . Nitration is an example of electrophilic substitution, where an NO2 group substitutes one of the hydrogen atoms on a benzene ring .Scientific Research Applications
Crystal Engineering and Phase Transition
- Methyl 2-(carbazol-9-yl)benzoate, a related compound, demonstrates significant behavior in crystal engineering. Under high pressure, it transforms from a Z′ = 8 structure to a Z′ = 2 structure, highlighting its potential in high-pressure crystallography and material science (Johnstone et al., 2010).
Pharmacological Research
- Though the direct application of Methyl 3-(methylcarbamoyl)benzoate in pharmacology is not specified, studies on similar compounds, like sodium benzoate, show promise. Sodium benzoate is seen as a potential treatment for schizophrenia, functioning as a d-amino acid oxidase inhibitor, suggesting a broader application of benzoate derivatives in neuropsychiatric disorders (Lane et al., 2013).
Environmental and Analytical Chemistry
- The analysis of UV filters in water, including various benzoate derivatives, indicates the environmental impact and the necessity for monitoring such compounds in ecological systems. This study suggests the importance of tracking and understanding the environmental fate of benzoate derivatives (Díaz-Cruz et al., 2012).
Coordination Chemistry
- In coordination chemistry, Zinc(II) benzoate complexes with pyridine-based ligands have been synthesized and characterized, providing insights into the structural and chemical properties of metal-benzoate interactions. This could be crucial for developing new materials and catalysts (Zeleňák et al., 2004).
Catalysis and Chemical Synthesis
- Methyl benzoate, a similar compound, has been used in Montmorillonite K10 clay catalysis for the conversion of benzoic acid derivatives. This highlights its potential in facilitating various chemical synthesis processes (Wali et al., 1998).
- Palladium-catalyzed methylation and arylation of benzoic acids, including derivatives like methyl benzoate, demonstrate their role in advanced organic synthesis and potential pharmaceutical applications (Giri et al., 2007).
Biosynthesis and Plant Biology
- Methyl benzoate is a key volatile compound in plant biology, especially in the scent production of snapdragon flowers. This research is vital for understanding plant-pollinator interactions and the biochemical pathways of scent production in flora (Dudareva et al., 2000).
Material Science and Polymer Chemistry
- The synthesis and properties of hyperbranched aromatic polyamides involving benzoate derivatives are significant in material science, especially in developing new polymers with specific properties for industrial applications (Yang et al., 1999).
Safety and Hazards
While specific safety data for “Methyl 3-(methylcarbamoyl)benzoate” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Mode of Action
It is known that the compound has a carbamate group, which is often involved in the inhibition of enzymes such as acetylcholinesterase . This is purely speculative and further studies are required to confirm the exact mode of action.
Result of Action
The molecular and cellular effects of Methyl 3-(methylcarbamoyl)benzoate’s action are currently unknown due to the lack of research in this area
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid, a related compound, is metabolized by the human gut microbiome . The metabolism of benzoic acid involves several enzymes and proteins, including those involved in the aerobic and anaerobic pathways of benzoate catabolism
Cellular Effects
The cellular effects of Methyl 3-(methylcarbamoyl)benzoate are currently unknown. Related compounds such as Methyl 3,4-Dihydroxybenzoate have been shown to have effects on various types of cells. For example, it has been found to prevent neurodegenerative diseases (NDDs) and has been shown to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .
Molecular Mechanism
Benzoic acid, a related compound, is known to undergo reactions at the benzylic position, which can involve either SN1 or SN2 mechanisms
Temporal Effects in Laboratory Settings
It has been observed that the emission of methyl benzoate, a related compound, in certain plants is flower-specific and developmentally regulated .
Dosage Effects in Animal Models
Related compounds such as Methyl 3,4-Dihydroxybenzoate have been studied in mice, and it was found that the pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Metabolic Pathways
Benzoate, a related compound, is known to be metabolized by the human gut microbiome through both aerobic and anaerobic pathways .
Transport and Distribution
It has been found that Methyl 3,4-Dihydroxybenzoate, a related compound, permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Subcellular Localization
The enzyme responsible for the biosynthesis of methyl benzoate, a related compound, has been found to be a cytosolic enzyme, suggesting a cytosolic location for the biosynthesis of methyl benzoate .
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDWINLPJYINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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